

# Zosurabalpin: A Technical Guide to its Molecular Structure and Discovery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Zosurabalpin** (RG6006) is a first-in-class tethered macrocyclic peptide (MCP) antibiotic with potent and specific activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen designated as a critical priority by the World Health Organization.[1][2] This document provides a detailed technical overview of the molecular structure of **Zosurabalpin**, the experimental methodologies employed in its discovery and characterization, and quantitative data supporting its preclinical profile. Its novel mechanism of action, which involves the inhibition of the lipopolysaccharide (LPS) transporter complex LptB2FGC, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[3][4][5]

## Molecular Structure and Physicochemical Properties

**Zosurabalpin** is a structurally complex synthetic organic molecule. Its macrocyclic peptide architecture is a key determinant of its biological activity.

## **Chemical and Physical Data**

The fundamental properties of the **Zosurabalpin** molecule are summarized below. This data is crucial for understanding its behavior in biological systems and for further medicinal chemistry efforts.



| Property          | Value                              | Citation(s)    |  |
|-------------------|------------------------------------|----------------|--|
| Molecular Formula | C43H50N8O5S                        | 8O₅S [6][7][8] |  |
| Molecular Weight  | 790.97 g/mol [8][9][10]            |                |  |
| Exact Mass        | 790.3600 Da                        | [7]            |  |
| CAS Number        | 2379336-76-0                       | [5][6][9]      |  |
| Class             | Tethered Macrocyclic Peptide (MCP) | [11][12][13]   |  |
| Appearance        | White to off-white solid           | [9]            |  |

## **Structural Identifiers**

For unambiguous identification and computational modeling, the following structural identifiers are provided.

| Identifier Type | Value                                                                                                                                                                                                                                                                    | Citation(s) |  |
|-----------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|--|
| IUPAC Name      | 4-[(11S,14S,17S)-14-(4-<br>aminobutyl)-11-(3-<br>aminopropyl)-17-(1H-indol-3-<br>ylmethyl)-16-methyl-12,15,18-<br>trioxo-2-thia-4,10,13,16,19-<br>pentazatricyclo[19.4.0.0 <sup>3</sup> , <sup>8</sup> ]pent<br>acosa-1(25),3(8),4,6,21,23-<br>hexaen-22-yl]benzoic acid | [6][8]<br>t |  |
| SMILES          | CN1INVALID-LINKN INVALID-LINK CCCCN)CCCN)C=CC=N3)C4 =CC=C(C=C4)C(=O)O">C@H CC5=CNC6=CC=CC=C65                                                                                                                                                                            | [6][8][14]  |  |
| InChI Key       | NJFUXFYUHIHHOJ-<br>FSEITFBQSA-N                                                                                                                                                                                                                                          | [8]         |  |



## In Vitro Activity

**Zosurabalpin**'s potent activity is specific to Acinetobacter species. The minimum inhibitory concentration (MIC) is a critical measure of its efficacy.

| Parameter     | Value             | Condition                                                                                                                            | Citation(s) |
|---------------|-------------------|--------------------------------------------------------------------------------------------------------------------------------------|-------------|
| MIC50 / MIC90 | 0.12 / 0.25 μg/mL | vs. A. baumannii-<br>calcoaceticus complex<br>(n=133) in Cation-<br>Adjusted Mueller<br>Hinton Broth<br>(CAMHB) + 20%<br>horse serum | [15][16]    |
| MIC50 / MIC90 | 0.25 / 0.5 μg/mL  | vs. A. baumannii-<br>calcoaceticus complex<br>(n=133) in CAMHB +<br>20% human serum                                                  | [15][16]    |
| MIC Range     | 0.12 - 1.0 mg/L   | vs. CRAB isolates                                                                                                                    | [17]        |
| MIC90         | 1 mg/L            | vs. 129 resistant A.<br>baumannii clinical<br>isolates                                                                               | [15]        |

## **Experimental Protocols**

The discovery and characterization of **Zosurabalpin** involved a multi-stage process, from initial screening to detailed structural biology.

## Hit Identification: Whole-Cell Phenotypic Screening

The initial discovery of the macrocyclic peptide class to which **Zosurabalpin** belongs was achieved through a large-scale, high-throughput phenotypic screen.

 Library: A collection of 44,985 synthetic tethered macrocyclic peptides (MCPs) from Tranzyme Pharma was used.[13][15][18]



- Assay Principle: The screen was a whole-cell growth inhibition assay designed to identify compounds with antibacterial activity against a panel of human pathogens.
- Bacterial Strains: The primary screen included a collection of type strains, including Acinetobacter baumannii ATCC 19606.[13]
- Methodology:
  - Bacterial cultures were grown to a logarithmic phase.
  - Cultures were diluted to a final inoculum of approximately 5 x 10<sup>5</sup> CFU/mL in 96-well or 384-well microtiter plates containing the test compounds at desired concentrations.[19]
  - Plates were incubated for 20 to 24 hours for Acinetobacter isolates.[19]
  - Bacterial growth was assessed by visual inspection or by measuring the optical density at 600 nm (OD<sub>600</sub>).[19]
  - The Minimum Inhibitory Concentration (MIC) was determined as the lowest compound concentration that inhibited bacterial growth. For MCPs, which sometimes exhibited a "trailing" phenomenon (partial inhibition over a range of concentrations), the MIC was recorded as the concentration causing at least an 80% reduction in growth compared to the control.[19]
- Outcome: This screen identified an initial hit compound, RO7036668, which possessed an I-Orn-I-Orn-I-N-Me-Trp subunit and showed an MIC of 4 mg/L against A. baumannii.[13]

### **Lead Optimization and Medicinal Chemistry**

Following the identification of the initial hit, a systematic medicinal chemistry campaign was undertaken to improve potency, selectivity, and pharmacokinetic properties.

- Strategy: Structure-activity relationship (SAR) studies were conducted by modifying the macrocycle. This included replacing amino acid residues (e.g., L-Orn with L-Lys) and altering aromatic substitutions.[15]
- Key Intermediate: An intermediate lead, RO7075573, was developed with significantly improved potency (MIC ≤0.06 0.5 µg/ml) against a broad panel of A. baumannii strains.[15]



- Addressing Toxicity: RO7075573 showed significant toxicity in rats.[15] An in-house rat
  plasma precipitation assay was developed to screen for compounds with reduced off-target
  liabilities.[12]
- Selection of Zosurabalpin: This optimization process led to the synthesis of Zosurabalpin, an amphoteric benzoic acid derivative. It retained strong antibacterial activity (MIC: 0.25 mg/L) while demonstrating markedly improved tolerability, making it a viable clinical candidate.[15][18]

#### **Mechanism of Action Determination**

The novel mechanism of action was elucidated through genetic and biochemical studies.

- Resistance Studies: Spontaneous resistance was induced in A. baumannii by exposing the bacteria to incrementally increasing concentrations of Zosurabalpin.[3][18]
- Genomic Sequencing: The genomes of the resistant mutants were sequenced to identify mutations. Analysis revealed 28 different mutations in the gene encoding LptF and two unique mutations in the gene for LptG.[3][18]
- Target Identification: LptF and LptG are core components of the LptB2FGC complex, an
  essential transporter responsible for moving lipopolysaccharide (LPS) from the inner to the
  outer membrane of Gram-negative bacteria. This strongly indicated that the LptB2FGC
  complex was the molecular target of Zosurabalpin.[3][18]

## Structural Elucidation by Cryo-Electron Microscopy (Cryo-EM)

To visualize the molecular interactions between **Zosurabalpin**, its target, and the native substrate, high-resolution cryo-EM was employed.

- Sample Preparation:
  - The LptB2FG complex from Acinetobacter baylyi was overexpressed and purified.[20]
  - The purified protein complex was reconstituted into a detergent micelle or lipid nanodisc environment to maintain its structural integrity outside of the native membrane.



- The complex was incubated with both its natural substrate, LPS, and Zosurabalpin (or a close analogue) to form a ternary complex.[18]
- Cryo-EM Grid Preparation: The solution containing the ternary complex was applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.
- Data Collection & Processing:
  - Images of the frozen, hydrated particles were collected using a transmission electron microscope equipped with a direct electron detector.
  - Advanced image processing software was used to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the complex.
- Structural Finding: The cryo-EM structure revealed that Zosurabalpin traps the LptB2FG complex in a conformation where it is bound to LPS. The antibiotic binds to a composite site formed by both the transporter protein and the LPS molecule, effectively jamming the transporter and preventing the release of LPS, leading to its toxic accumulation in the inner membrane and subsequent cell death.[21]

## **Workflow and Pathway Diagrams**

Visual representations of the experimental processes provide a clear understanding of the logical flow from discovery to characterization.





Click to download full resolution via product page



Caption: The discovery workflow for **Zosurabalpin**, from initial high-throughput screening to structural elucidation.



Click to download full resolution via product page

Caption: Mechanism of action of **Zosurabalpin**, illustrating the inhibition of the LptB2FGC complex.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Zosurabalpin: Antibiotic against Drug-Resistant Bacteria Civilsdaily [civilsdaily.com]
- 2. Zosurabalpin shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]
- 3. infezmed.it [infezmed.it]
- 4. researchgate.net [researchgate.net]
- 5. Zosurabalpin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Zosurabalpin | C43H50N8O5S | CID 148636827 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Zosurabalpin Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Zosurabalpin | Acinetobacter baumannii antibiotic | TargetMol [targetmol.com]
- 11. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 12. msbchem.com [msbchem.com]
- 13. A novel antibiotic class targeting the lipopolysaccharide transporter PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 15. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenemresistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jwatch.org [jwatch.org]
- 18. Zosurabalpin: a novel tethered macrocyclic peptide antibiotic that kills carbapenemresistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A new antibiotic traps lipopolysaccharide in its intermembrane transporter PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zosurabalpin: A Technical Guide to its Molecular Structure and Discovery]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12396143#molecular-structure-of-zosurabalpin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com